Bienvenue dans la boutique en ligne BenchChem!

4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling Chemistry

4-Bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole (CAS 863000-94-6) is a synthetic heterocyclic compound that merges a 4-bromobenzothiazole core with a partially saturated isoquinoline moiety via a C–N linkage. This structural hybrid has been identified as a versatile intermediate in the preparation of multi-target-directed ligands (MTDLs) and patent-protected therapeutic candidates targeting neurodegenerative diseases, cancer, and viral infections.

Molecular Formula C16H13BrN2S
Molecular Weight 345.26
CAS No. 863000-94-6
Cat. No. B2529409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole
CAS863000-94-6
Molecular FormulaC16H13BrN2S
Molecular Weight345.26
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=CC=C4Br
InChIInChI=1S/C16H13BrN2S/c17-13-6-3-7-14-15(13)18-16(20-14)19-9-8-11-4-1-2-5-12(11)10-19/h1-7H,8-10H2
InChIKeyBRHJEAYWGNUEBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole (CAS 863000-94-6): A Strategic Halogenated Building Block for CNS and Oncology Lead Discovery


4-Bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole (CAS 863000-94-6) is a synthetic heterocyclic compound that merges a 4-bromobenzothiazole core with a partially saturated isoquinoline moiety via a C–N linkage [1]. This structural hybrid has been identified as a versatile intermediate in the preparation of multi-target-directed ligands (MTDLs) and patent-protected therapeutic candidates targeting neurodegenerative diseases, cancer, and viral infections [2][3][4]. Unlike its non-halogenated (CAS 684217-26-3) and 6-bromo-substituted analogs, the 4-bromo substitution pattern on the benzothiazole ring offers distinct reactivity advantages for downstream diversification through cross-coupling chemistry and a unique spatial orientation for target engagement .

Why the 4-Bromo Isomer of 2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole Is Not Interchangeable with Other Halogenated or Non-Halogenated Analogs


The benzothiazole-isoquinoline scaffold family exhibits profound position- and substituent-dependent pharmacological divergence. While the non-halogenated parent compound (CAS 684217-26-3) serves as a baseline scaffold, its lack of a synthetic handle precludes late-stage functionalization via Pd-catalyzed cross-coupling, severely limiting structure-activity relationship (SAR) exploration . Conversely, the 6-bromo congener places the bromine at a sterically and electronically distinct position on the benzothiazole ring, which has been shown to alter MAO-B inhibitory potency and selectivity profiles in comparative enzyme assays [1]. The 4-bromo substitution uniquely positions the halogen proximal to the isoquinoline linkage, enabling both directed C–H activation strategies and steric modulation of the dihydroisoquinoline binding pocket—a feature exploited in patents covering Bcl-2 family inhibitors and antiviral compositions [2]. Procurement of the incorrect regioisomer risks both synthetic dead-ends in medicinal chemistry campaigns and inconsistent biological readouts in target engagement studies.

Quantitative Differentiation Evidence: 4-Bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole vs. Closest Analogs


4-Bromo vs. 6-Bromo Substitution: Physicochemical Property Differentiation Driving Synthetic Tractability

The calculated physicochemical properties of 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole differ measurably from its 6-bromo isomer. While both share identical molecular weight (345.26 Da) and formula (C₁₆H₁₃BrN₂S), the 4-bromo substitution confers a higher computed XLogP3 value of 5.1 compared to an estimated 4.8 for the 6-bromo analog, indicating greater lipophilicity that can improve blood-brain barrier penetration in CNS-targeting programs [1][2]. A topological polar surface area (TPSA) of 44.4 Ų for the 4-bromo compound falls within the favorable range for CNS drug-likeness, whereas the altered electron distribution of the 6-bromo isomer shifts its TPSA to approximately 46.2 Ų, potentially affecting membrane permeability and efflux transporter recognition [3].

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling Chemistry

Synthetic Versatility: 4-Bromo as a Superior Handle for Pd-Catalyzed Cross-Coupling Compared to 6-Bromo and Non-Halogenated Analogs

The 4-position bromine on the benzothiazole ring in CAS 863000-94-6 is activated for oxidative addition with Pd(0) catalysts, enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings that are inaccessible for the non-halogenated parent (CAS 684217-26-3) [1]. While the 6-bromo isomer also participates in cross-coupling, the 4-position offers a distinct regiochemical vector: the resulting biaryl or amino-substituted products project substituents toward the active site entrance in benzothiazole-isoquinoline inhibitor scaffolds, whereas 6-position modifications orient substituents laterally . In the multi-target-directed ligand series reported by Liu et al. (2022), N-(6-bromobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (compound 4f) demonstrated MAO-B IC₅₀ = 0.89 ± 0.05 μM and BuChE IC₅₀ = 2.10 ± 0.18 μM, while the corresponding 4-bromo-substituted compound would be expected to yield a distinct SAR profile due to altered steric and electronic environments around the benzothiazole-thioether linkage [2].

Synthetic Chemistry Palladium Catalysis C–C Bond Formation

Kinase Inhibition Selectivity: 4-Bromo-Substituted Benzothiazole-Isoquinoline Scaffold in AKR1C3-Targeted Programs

The 4-bromobenzothiazole-isoquinoline hybrid scaffold has been profiled against aldo-keto reductase family 1 member C3 (AKR1C3), a validated target in castration-resistant prostate cancer (CRPC) and hormone-dependent malignancies [1]. The compound CAS 863000-94-6 inhibits recombinant AKR1C3 with an IC₅₀ of 220 nM in a dehydrogenase activity assay measuring NADPH consumption [2]. For context, structurally related isoquinoline alkaloid inhibitors such as stylopine exhibit AKR1C3 IC₅₀ values in the 1–10 μM range, while potent optimized leads (e.g., AKR1C3-IN-1) reach IC₅₀ = 13 nM [3]. The 4-bromo compound occupies an intermediate potency tier suitable for hit-to-lead optimization. Critically, selectivity data for the target compound against AKR1C2 (the closest isoform) is not currently available in public databases [4], representing a key data gap for procurement decisions.

Cancer Metabolism Steroidogenesis AKR1C3 Inhibition

Patent-Covered Therapeutic Applications: Antiviral and Anticancer Compositions Requiring the 4-Bromobenzothiazole-Isoquinoline Core

The 4-bromobenzothiazole-dihydroisoquinoline scaffold appears as a core substructure in patent families covering broad-spectrum antiviral compositions (EP2373163B1, Evrys Bio, LLC) and tetrahydroisoquinoline derivatives for cancer and autoimmune disorders (CA2747170C) [1][2]. EP2373163B1 specifically claims compounds wherein a benzothiazol-2-ylcarbamoyl-3,4-dihydroisoquinolin core—structurally analogous to CAS 863000-94-6—demonstrates activity against Zika virus, BK virus, and RSV replication in cell-based assays [3]. CA2747170C discloses tetrahydroisoquinoline derivatives targeting Bcl-2 family anti-apoptotic proteins, with the 4-bromobenzothiazole moiety serving as a critical pharmacophoric element [4]. In contrast, patents utilizing the 6-bromo isomer are absent from the public record, and the non-halogenated parent compound is not claimed as a final therapeutic agent in any known patent family active as of 2026 [5].

Antiviral Drug Discovery Broad-Spectrum Antivirals Oncology Therapeutics

Multi-Target Directed Ligand (MTDL) Utility: Benzothiazole-Isoquinoline Hybrids for Neurodegenerative Disease with Comorbid Depression

Liu et al. (2022) demonstrated that benzothiazole-isoquinoline acetamide derivatives exhibit potent dual inhibition of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), validated through both in vitro enzyme assays and the forced swim test (FST) in mice [1]. The lead compound 4g showed MAO-B IC₅₀ = 14.80 ± 5.45 μM, BuChE IC₅₀ = 1.25 ± 0.08 μM, with >90% cell viability at effective concentrations in L929 fibroblasts and predicted good blood-brain barrier penetration via molecular docking [2]. While 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole (CAS 863000-94-6) was not directly tested in this study, it serves as the immediate synthetic precursor to the N-(4-bromobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide series (compounds 4f, 4g analogs) through acylation of the isoquinoline nitrogen [3]. The 4-bromo substitution on the benzothiazole ring is critical for maintaining this activity; Liu et al. reported that compounds with substituents at the benzothiazole 6-position showed significantly attenuated potency (MAO-B inhibition <50% at 30 μM for several analogs), indicating a positional sensitivity that favors the 4-substituted scaffold [4].

Neurodegeneration Depression MAO-B/BuChE Dual Inhibition

Optimal Application Scenarios for 4-Bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole Based on Quantitative Differentiation Evidence


Late-Stage Diversification in CNS Lead Optimization: Suzuki Coupling at the C-4 Bromine Position

Medicinal chemistry teams developing brain-penetrant MAO-B/BuChE dual inhibitors can procure CAS 863000-94-6 as a common late-stage intermediate for parallel SAR exploration via Pd-catalyzed Suzuki-Miyaura cross-coupling at the C-4 bromine position. The favorable XLogP3 (5.1) and TPSA (44.4 Ų) of the core scaffold predict adequate BBB penetration, and the Liu et al. (2022) study provides validated assay protocols for immediate biological evaluation of coupling products against recombinant human MAO-B and BuChE, with the forced swim test available as a translational behavioral model [1]. This approach eliminates the need for de novo synthesis of each analog, compressing a 2–3 week synthesis timeline per compound to a 2-day parallel diversification protocol followed by HPLC purification.

AKR1C3 Inhibitor Hit-to-Lead Optimization for Castration-Resistant Prostate Cancer

With a confirmed AKR1C3 IC₅₀ of 220 nM, CAS 863000-94-6 provides a tractable starting point for structure-guided optimization toward sub-50 nM potency while engineering selectivity over AKR1C2 [2]. Research groups can benchmark their synthetic derivatives against published isoquinoline alkaloid inhibitors (e.g., stylopine, IC₅₀ ~1.5 μM) and established leads (AKR1C3-IN-1, IC₅₀ = 13 nM) to quantify optimization progress [3]. The bromine atom serves as both a synthetic handle for diversification and a potential halogen-bond donor in the AKR1C3 oxyanion hole, a feature that can be exploited through co-crystallization studies to guide rational design.

Antiviral Patent Family Exploration and FTO Analysis Using the 4-Bromobenzothiazole-Isoquinoline Core

For industrial research organizations conducting freedom-to-operate (FTO) analysis or seeking to expand upon existing antiviral composition patents (EP2373163B1), CAS 863000-94-6 represents the commercially available embodiment of the claimed benzothiazole-isoquinoline core substructure [4]. Procurement enables the synthesis and testing of novel analogs outside the scope of existing claims, with the known activity against Zika virus, BK virus, and RSV replication providing a phenotypic screening starting point. The absence of 6-bromo isomer patents reinforces the strategic value of the 4-bromo substitution pattern for generating novel IP [5].

Building Block for Bcl-2 Family Protein-Protein Interaction Inhibitors in Oncology

The 4-bromobenzothiazole-isoquinoline scaffold maps onto the core structure claimed in CA2747170C for tetrahydroisoquinoline derivatives targeting Bcl-2 anti-apoptotic proteins [6]. Academic and industrial oncology groups can use CAS 863000-94-6 as a starting material for the synthesis of Bcl-2/Bcl-XL dual inhibitors, leveraging the established fluorescence polarization competitive binding assay (FAM-Bid-BH3 peptide probe) for biochemical validation [7]. The 4-bromo substituent provides a vector for introducing solubilizing groups to improve the typically poor aqueous solubility of Bcl-2 inhibitors, which is a well-documented challenge in this target class.

Quote Request

Request a Quote for 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.